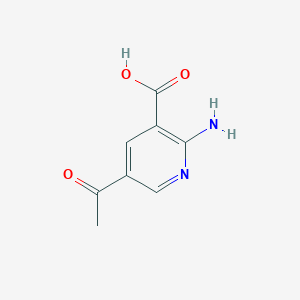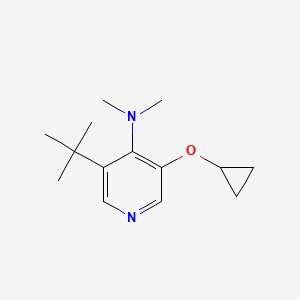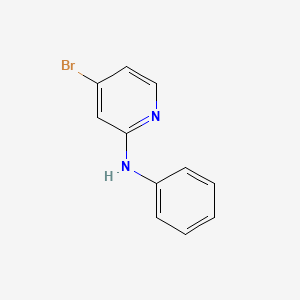![molecular formula C16H19KN2O10S2 B14854651 potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14854651.png)
potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyglucobrassicin is an indolylmethylglucosinolic acid that is a derivative of glucobrassicin, bearing a hydroxy substituent at position 4 on the indole ring . It is a naturally occurring compound found in various cruciferous vegetables, such as broccoli, cabbage, and radishes. This compound plays a significant role in plant defense mechanisms and has been studied for its potential health benefits in humans.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxyglucobrassicin involves several steps, starting from the synthesis of key intermediates. One method includes the preparation of 4-benzyloxydesulfoglucobrassicin, which is a crucial intermediate for the synthesis of 4-Hydroxyglucobrassicin . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 4-Hydroxyglucobrassicin is often achieved through extraction from plant sources. The extraction process involves the use of solvents such as methanol, followed by purification using techniques like solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) . These methods ensure the efficient isolation and quantification of 4-Hydroxyglucobrassicin from plant materials.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxyglucobrassicin undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines.
Major Products:
Wissenschaftliche Forschungsanwendungen
4-Hydroxyglucobrassicin has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.
Biology: The compound plays a role in plant defense mechanisms against pests and diseases.
Industry: It is used in the development of natural pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 4-Hydroxyglucobrassicin involves its interaction with various molecular targets and pathways. In plants, it acts as a defense compound by deterring herbivores and pathogens . In humans, it has been shown to modulate the activity of enzymes involved in detoxification processes, thereby exerting its potential anti-cancer effects . The compound’s ability to induce oxidative stress in cancer cells leads to apoptosis, making it a promising candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxyglucobrassicin is unique due to its specific hydroxy substituent at position 4 on the indole ring. Similar compounds include:
Glucobrassicin: The parent compound without the hydroxy substituent.
4-Methoxyglucobrassicin: A derivative with a methoxy group instead of a hydroxy group.
Glucoraphanin: Another glucosinolate found in cruciferous vegetables, known for its health benefits.
These compounds share similar biosynthetic pathways and biological roles but differ in their specific chemical structures and resulting properties.
Eigenschaften
Molekularformel |
C16H19KN2O10S2 |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
potassium;[(E)-[2-(4-hydroxy-1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C16H20N2O10S2.K/c19-6-11-13(21)14(22)15(23)16(27-11)29-12(18-28-30(24,25)26)5-7-4-8-9(17-7)2-1-3-10(8)20;/h1-4,11,13-17,19-23H,5-6H2,(H,24,25,26);/q;+1/p-1/b18-12+;/t11-,13-,14+,15-,16+;/m1./s1 |
InChI-Schlüssel |
PSLMDLBADMAZKD-YBOYLLCLSA-M |
Isomerische SMILES |
C1=CC2=C(C=C(N2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=C1)O.[K+] |
Kanonische SMILES |
C1=CC2=C(C=C(N2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O)C(=C1)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B14854583.png)





![2-(Chloromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14854627.png)




